Sch 37370

説明

Role of Platelet-Activating Factor (PAF) and Histamine (B1213489) in Allergic and Inflammatory Responses

Platelet-Activating Factor (PAF) is a potent phospholipid activator and mediator involved in numerous allergic reactions and inflammatory processes, as well as anaphylaxis. wikipedia.orgnih.gov Released from various immune cells, including eosinophils, neutrophils, and mast cells, PAF exerts its effects by binding to specific receptors, acting as a pleiotropic mediator. nih.govmdpi.com Its functions include inducing platelet aggregation, increasing vascular permeability, promoting the oxidative burst, facilitating leukocyte chemotaxis, and augmenting arachidonic acid metabolism in phagocytes. wikipedia.org PAF is considered a relevant mediator in allergic rhinitis, contributing significantly to nasal congestion and rhinorrhoea due to its impact on vascular permeability. nih.govmdpi.com In asthma, PAF can induce bronchoconstriction, increase airway hyperreactivity, favor mucus production, and enhance the vascular permeability of pulmonary blood vessels. mdpi.com

Histamine, a biogenic vasoactive amine, is another crucial inflammatory mediator commonly associated with allergic reactions. nih.govhealthline.comall-imm.com It promotes vascular and tissue changes and possesses high chemoattractant activity. nih.gov Histamine's effects are mediated through its interaction with four different receptor subtypes (H1R, H2R, H3R, and H4R), which are differentially distributed across tissues and cells. nih.govall-imm.com Binding of histamine to its receptors triggers various physiological processes, including those involved in immediate- and delayed-type hypersensitivity reactions. all-imm.com In the context of allergies, histamine release from mast cells and basophils leads to symptoms like increased vascular permeability, mucus production, itching, and bronchoconstriction. medlineplus.govwebmd.com

The Concept of Dual Antagonism in Therapeutic Development

Given the overlapping and synergistic roles of mediators like PAF and histamine in allergic and inflammatory conditions, a therapeutic approach targeting multiple pathways simultaneously has emerged. The concept of dual antagonism involves developing compounds that can block the activity of two different mediators or receptors with a single molecule. nih.govmdpi.combohrium.com This strategy is hypothesized to offer potentially greater efficacy compared to inhibiting a single mediator, as it addresses the complex interplay of inflammatory signals. nih.gov The development of dual antagonists has been explored in various therapeutic areas, including pain management by targeting TRPA1 and TRPV1 channels, and in cardiovascular therapy by targeting P2Y1R and P2Y12R. mdpi.comtandfonline.com

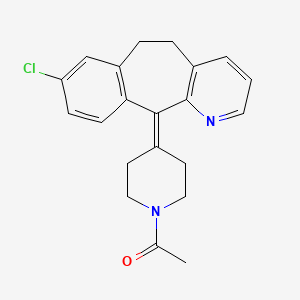

Discovery and Initial Characterization of Sch-37370 as a Dual Antagonist

Sch-37370 was identified as a potent, orally active dual antagonist of platelet-activating factor and histamine. nih.govnih.govbiorbyt.com Its discovery arose from a series of amide analogs of the histamine H1 antagonist, azatadine (B1203903). nih.gov Chemically, Sch-37370 is known as 1-acetyl-4-(8-chloro-5,6-dihydro-11H-benzo wikipedia.orgguidetopharmacology.orgcyclohepta[1,2-b]pyridin-11-ylidine)piperidine. nih.govnih.gov

Initial characterization studies demonstrated that Sch-37370 selectively inhibits PAF-induced aggregation of human platelets in vitro, with an IC50 of 0.6 µM. nih.govnih.govbiorbyt.com It also competes with PAF binding to specific sites in membrane preparations from human lungs, showing an IC50 of 1.2 µM. nih.govbiorbyt.commedkoo.com Furthermore, Sch-37370 blocks the binding of [3H]pyrilamine to histamine-H1 receptors in rat brain membranes. nih.govbiorbyt.commedkoo.com

In vivo studies in guinea pigs revealed that intravenously administered Sch-37370 is an equipotent antagonist of both PAF- and histamine-induced bronchospasm, with ED50 values ranging from 0.6 to 0.7 mg/kg. nih.gov When administered orally to guinea pigs, Sch-37370 was found to be somewhat more effective against bronchospasms induced by histamine (ED50 = 2.4 mg/kg) compared to those induced by PAF (ED50 = 4.1-6.0 mg/kg) or serotonin (B10506) (ED50 = 9.6 mg/kg). nih.govnih.gov Sch-37370 showed weak antagonism against methacholine-induced bronchospasm and was inactive against leukotriene C4 or substance P at a dose of 50 mg/kg. nih.gov It also demonstrated the ability to block hypotension in rats and cutaneous reactions in monkeys induced by either PAF or histamine, as well as PAF-induced lethality in mice. nih.gov

Overview of Research Trajectories for Sch-37370

Following its initial discovery and characterization, research into Sch-37370 explored its potential therapeutic applications, particularly in allergic diseases such as asthma, where both PAF and histamine are implicated. nih.gov The concept was that a dual antagonist like Sch-37370 could offer enhanced efficacy compared to antagonists targeting only one mediator. nih.gov Studies investigated its pharmacological profile in various animal models of allergic and inflammatory responses. nih.govnih.gov Research also included conformational considerations in the design of dual antagonists of PAF and histamine, using Sch-37370 as a key example to understand the structural requirements for activity at both receptors. nih.gov While preclinical studies in animal models showed promising results in blocking bronchospasm and inhibiting inflammatory responses, the trajectory of research appears to have focused on understanding its mechanism and potential, as indicated by the available literature which primarily details its initial characterization and comparative studies with other antagonists. mdpi.comnih.govnih.govnih.gov

Data Table: In Vitro and In Vivo Activity of Sch-37370

| Activity | Model/Assay | Metric | Value | Citation |

| Inhibition of PAF-induced human platelet aggregation | Human Platelets (in vitro) | IC50 | 0.6 µM | nih.govnih.govbiorbyt.commedkoo.com |

| Competition with [3H]PAF binding | Human Lung Membranes (in vitro) | IC50 | 1.2 µM | nih.govbiorbyt.commedkoo.com |

| Blocking of [3H]pyrilamine binding | Rat Brain Membranes (in vitro) | - | Blocked | nih.govbiorbyt.commedkoo.com |

| Antagonism of PAF-induced bronchospasm | Guinea Pigs (i.v.) | ED50 | 0.6 mg/kg | nih.gov |

| Antagonism of Histamine-induced bronchospasm | Guinea Pigs (i.v.) | ED50 | 0.7 mg/kg | nih.gov |

| Antagonism of Histamine-induced bronchospasm | Guinea Pigs (p.o.) | ED50 | 2.4 mg/kg | nih.govnih.gov |

| Antagonism of PAF-induced bronchospasm | Guinea Pigs (p.o.) | ED50 | 4.1-6.0 mg/kg | nih.govnih.gov |

| Antagonism of Serotonin-induced bronchospasm | Guinea Pigs (p.o.) | ED50 | 9.6 mg/kg | nih.gov |

| Antagonism of Methacholine-induced bronchospasm | Guinea Pigs (p.o.) | ED50 | 51 mg/kg | nih.gov |

| Antagonism of LTC4 or Substance P induced bronchospasm | Guinea Pigs (p.o.) | ED50 | >50 mg/kg | nih.gov |

| Blocking of PAF-induced hypotension | Rats | - | Blocked | nih.gov |

| Blocking of Histamine-induced cutaneous reaction | Monkeys | - | Blocked | nih.gov |

| Blocking of PAF-induced lethality | Mice | - | Blocked | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-14(25)24-11-8-15(9-12-24)20-19-7-6-18(22)13-17(19)5-4-16-3-2-10-23-21(16)20/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTBEMVEAFMWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151911 | |

| Record name | Sch 37370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117796-52-8 | |

| Record name | Sch 37370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117796528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 37370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-{13-chloro-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}piperidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCH-37370 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA60WRR45J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Sch 37370

Platelet-Activating Factor Receptor Antagonism

Sch-37370 functions as an antagonist at the platelet-activating factor receptor (PAFR). nih.govmedkoo.comtargetmol.comnih.govmedchemexpress.commybiosource.commedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.comnih.gov This antagonism forms the basis of its effects on various physiological processes mediated by PAF.

Inhibition of PAF-Induced Platelet Aggregation

A key in vitro pharmacological property of Sch-37370 is its ability to inhibit platelet aggregation induced by PAF. Research has demonstrated that Sch-37370 selectively inhibits PAF-induced aggregation in human platelets. nih.govmedkoo.comtargetmol.comnih.govmedchemexpress.commybiosource.commedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.comnih.gov The concentration required to achieve 50% inhibition (IC50) of this effect in human platelets has been determined. nih.govmedkoo.comtargetmol.comnih.govmedchemexpress.commybiosource.commedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com

| Effect | Species | Assay Type | IC50 (µM) | Citation |

| Inhibition of PAF-induced aggregation | Human | Platelet aggregation | 0.6 | nih.govmedkoo.comtargetmol.comnih.govmedchemexpress.commybiosource.commedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com |

In contrast to its effect on PAF-induced aggregation, Sch-37370 does not affect platelet aggregation induced by other agonists such as ADP or arachidonic acid. researchgate.net

Receptor Binding Affinity and Specificity to PAF Receptors

Sch-37370 demonstrates affinity for PAF receptors by competing with the binding of PAF to specific sites. Studies using membrane preparations from human lungs have shown that Sch-37370 competes for PAF binding. nih.govmedkoo.comtargetmol.comnih.govmybiosource.comresearchgate.net The IC50 value for inhibiting PAF binding to human lung membranes has been reported. nih.govmedkoo.comtargetmol.comnih.govmybiosource.comresearchgate.net

| Target | Species | Assay Type | IC50 (µM) | Citation |

| Competition for PAF binding sites | Human | Lung membranes | 1.2 | nih.govmedkoo.comtargetmol.comnih.govmybiosource.comresearchgate.net |

| Inhibition of [3H]apafant binding to PAF receptor | Rabbit | Platelet membranes | - | nih.gov |

Sch-37370 has been shown to inhibit the binding of [3H]apafant to rabbit platelet membranes, suggesting that it interacts with functional PAF receptors. nih.gov Its potency in inhibiting [3H]apafant binding aligns with its ability to inhibit PAF-induced rabbit platelet aggregation. nih.gov An pIC50 value of 6.2 for human PAF receptors has also been noted for Sch-37370. guidetopharmacology.org While Sch-37370 also blocks binding to histamine (B1213489) H1 receptors, its activity as a PAF receptor antagonist is clearly established through these binding studies. nih.govmedkoo.comtargetmol.comnih.govmybiosource.comresearchgate.net

In Vivo Modulation of PAF-Mediated Physiological Responses

Beyond its in vitro effects, Sch-37370 has been shown to modulate various physiological responses mediated by PAF in living organisms. nih.govnih.govresearchgate.net

PAF is known to induce significant cardiovascular effects, including hypotension, tachycardia, and in severe cases, circulatory collapse. nih.gov These effects can be mediated, in part, by the release of mediators such as thromboxane (B8750289) A2. nih.gov In rats, PAF acts as a vasodilator, particularly in mesenteric, hindquarter, and renal vessels at lower doses, and can depress cardiac function at higher doses. d-nb.info Sch-37370 has been shown to block the hypotensive effects induced by PAF in rats. nih.govnih.govresearchgate.net

PAF is a potent mediator involved in respiratory responses, including bronchoconstriction. nih.govresearchgate.net Inhalation of PAF can lead to bronchoconstriction, increased airway hyperresponsiveness, and inflammatory cell infiltration in animal models. researchgate.net Sch-37370 has demonstrated efficacy in antagonizing bronchospasm induced by PAF in guinea pigs. nih.govnih.govresearchgate.netresearchgate.net The effective dose required to reduce PAF-induced bronchospasm by 50% (ED50) has been determined for both oral and intravenous administration in this species. nih.govnih.govresearchgate.netresearchgate.net

| Effect | Species | Administration Route | ED50 (mg/kg) | Citation |

| Antagonism of PAF-induced bronchospasm | Guinea pig | Oral | 6.0 (or 4.1-6.0) | nih.govnih.govresearchgate.netresearchgate.net |

| Antagonism of PAF-induced bronchospasm | Guinea pig | Intravenous | 0.6-0.7 | nih.gov |

PAF is recognized as an important mediator in systemic inflammatory responses, contributing to conditions such as sepsis and anaphylaxis, which can be lethal. nih.govnih.gov PAF can also increase vascular permeability, leading to edema. nih.govnih.gov Sch-37370 has been shown to mitigate certain PAF-mediated systemic inflammatory effects. It blocks PAF-induced edema in the rat pleural cavity. nih.govresearchgate.net Furthermore, Sch-37370 has been found to block PAF-induced lethality in mice. nih.gov Its activity also extends to inhibiting a reverse passive Arthus reaction in rats, another model of inflammation. nih.govresearchgate.net

Respiratory Effects (e.g., Bronchoconstriction)

Heterogeneity of PAF Receptors and Compound Selectivity

Studies have indicated that PAF receptors exhibit heterogeneity, meaning they may exist in different subtypes or states. nih.gov Research using the increase in cytosolic Ca2+ levels ([Ca2+]i) as a marker for PAF receptor activation in human platelets and rat and human macrophages has provided insights into this heterogeneity and the selectivity of antagonists like Sch-37370. nih.gov

In human macrophages, PAF was found to recognize heterogeneous receptors. nih.gov Sch-37370 was observed to abolish the increase in [Ca2+]i elevation in human platelets. nih.gov However, in rat and human macrophages, the maximal inhibition by Sch-37370 was 76% and 85%, respectively, suggesting it may not interact with all PAF receptor subtypes in these cells. nih.gov In contrast, another antagonist, WEB 2086, completely inhibited the effect of PAF in both platelets and macrophages, and its concentration-response curves suggested interaction with heterogeneous receptors, binding to two different classes of sites. nih.gov These findings suggest that Sch-37370 may not discriminate between receptor subtypes in platelets but interacts with only one subtype in macrophages, indicating a different selectivity profile compared to WEB 2086. nih.gov

Sch-37370 selectively inhibits PAF-induced aggregation of human platelets in vitro, with an IC50 of 0.6 µM. nih.govnih.govnih.govtaylorfrancis.comtargetmol.commedkoo.commybiosource.commedchemexpress.com It also competes with PAF binding to specific sites in membrane preparations from human lungs, with an IC50 of 1.2 µM. nih.govnih.govtargetmol.commedkoo.commybiosource.com

Histamine H1 Receptor Antagonism

Sch-37370 also demonstrates significant activity as a histamine H1 receptor antagonist. nih.govnih.govnih.govtaylorfrancis.com Histamine mediates a wide range of effects through four known receptor subtypes (H1, H2, H3, and H4), with the H1 receptor playing a key role in allergic responses. researchgate.netebi.ac.ukcomplimed.nl

Receptor Binding Affinity and Specificity to Histamine H1 Receptors

Sch-37370 blocks the binding of [3H]pyrilamine to histamine H1 receptors in rat brain membranes. nih.govnih.govtargetmol.commedkoo.commybiosource.commolnova.com Pyrilamine is a known H1 receptor antagonist. kyoto-u.ac.jp This indicates that Sch-37370 has affinity for the H1 receptor.

Data on the binding affinity of Sch-37370 to histamine H1 receptors in both human and rat models are available. guidetopharmacology.org

| Receptor/Species | Assay Type | Standard Parameter | Standard Value | Original Units | Original Parameter | Reference |

|---|---|---|---|---|---|---|

| Histamine H1/Human | B | pIC50 | 7 | nM | IC50 | J Med Chem (2005) guidetopharmacology.org |

| Histamine H1/Rat Brain | B | pKi | 6.49 | nM | Ki | ChEMBL guidetopharmacology.org |

These values indicate the potency of Sch-37370 in inhibiting histamine H1 receptor binding.

Sch-37370 has been identified from a structural series with documented antihistamine activity, suggesting its specificity for histamine receptors. nih.govnih.govtaylorfrancis.comacs.org While the search results primarily highlight its H1 antagonism, histamine can bind to four types of receptors, triggering various physiological responses depending on the receptor subtype. wikipedia.org The H1 receptor is particularly involved in mediating many of the histamine-induced symptoms of allergic reactions. universiteitleiden.nl

In Vivo Modulation of Histamine-Mediated Physiological Responses

In addition to its in vitro binding properties, Sch-37370 has been shown to modulate histamine-mediated physiological responses in vivo in various animal models.

Cardiocirculatory Effects (e.g., Hypotension)

Histamine can cause vasodilation, leading to a drop in blood pressure (hypotension). complimed.nlwikipedia.org Sch-37370 has been shown to block hypotension induced by either PAF or histamine in rats. nih.govnih.govacs.org

Respiratory Effects (e.g., Bronchoconstriction)

Histamine is a potent bronchospastic agent and contributes to bronchoconstriction, a narrowing of the airways that makes breathing difficult. nih.govverywellhealth.com This is a key symptom in allergic asthma. verywellhealth.com

In guinea pigs, orally administered Sch-37370 is effective against bronchospasm induced by histamine, with an ED50 of 2.4 mg/kg. nih.govnih.govnih.govtaylorfrancis.comresearchgate.netacs.org It also shows efficacy against bronchospasm induced by PAF or serotonin (B10506) in this model. nih.govnih.govresearchgate.netacs.org In contrast, it is only weakly effective against methacholine-induced bronchospasm and inactive against bronchospasm due to leukotriene C4 or substance P at tested doses, highlighting its relative selectivity for histamine, PAF, and serotonin pathways over cholinergic or leukotriene pathways. nih.govnih.govresearchgate.netacs.org

Studies with Sch-37370 in guinea pigs showed effective blockage of bronchospasm induced by histamine, PAF, antigen, or serotonin. mdpi.com It also inhibited antigen-induced eosinophilia in sensitized guinea pigs. nih.govmdpi.com

| Inducing Agent | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

|---|---|---|---|---|

| Histamine | Guinea Pig | Oral | 2.4 | nih.govnih.govnih.govresearchgate.netacs.org |

| PAF | Guinea Pig | Oral | 4.1-6.0 | nih.govtaylorfrancis.com |

| PAF | Guinea Pig | Oral | 6.0 | nih.govnih.govtaylorfrancis.comacs.org |

| Serotonin | Guinea Pig | Oral | 9.6 | nih.govnih.govresearchgate.netacs.org |

| Methacholine (B1211447) | Guinea Pig | Oral | 51 | nih.govnih.govresearchgate.netacs.org |

| Leukotriene C4 | Guinea Pig | Oral | >50 | nih.govnih.govresearchgate.netacs.org |

| Substance P | Guinea Pig | Oral | >50 | nih.govnih.govresearchgate.netacs.org |

Note: ED50 values indicate the dose at which 50% of the maximum effect is observed.

Dermal Reactions (e.g., Cutaneous Responses)

Histamine is a key mediator in dermal reactions such as the formation of wheal and flare, which are characteristic of allergic skin responses. complimed.nl Sch-37370 has been shown to block cutaneous reactions induced by either PAF or histamine in monkeys. nih.govnih.govacs.org Histamine in the skin causes symptoms like swelling, redness, and itching. complimed.nl

Interaction with Other Inflammatory Mediators and Receptors

Beyond its primary antagonism of PAF and histamine, Sch-37370 has been evaluated for its activity against other inflammatory mediators and receptors.

Effects on Serotonin-Induced Bronchospasm

Studies in guinea pigs have investigated the effects of orally administered Sch-37370 on bronchospasm induced by various mediators, including serotonin. nih.govnih.gov Research indicates that Sch-37370 is effective against bronchospasm induced by serotonin, albeit less potent compared to its effects on histamine or PAF-induced bronchospasm. nih.govnih.gov In guinea pigs, the oral ED50 for inhibiting serotonin-induced bronchospasm was reported as 9.6 mg/kg. nih.govnih.gov Serotonin is a mediator that can contribute to airway hyperresponsiveness, partly through its release from mast cells and subsequent action on nerve cells controlling the airways. respiratory-therapy.commayoclinic.org

Assessment of Activity Against Cholinergic Responses (e.g., Methacholine)

Cholinergic agonists like methacholine are used to assess airway hyperresponsiveness by stimulating muscarinic receptors in bronchial smooth muscle, leading to bronchoconstriction. consultant360.comutmb.eduhres.canih.govnih.gov The activity of Sch-37370 against methacholine-induced bronchospasm has been assessed in guinea pigs. nih.govnih.gov Findings indicate that Sch-37370 only weakly antagonizes methacholine-induced bronchospasm, with an oral ED50 of 51 mg/kg. nih.govnih.gov This suggests that Sch-37370's primary mechanism of action does not involve significant antagonism of cholinergic receptors in the airways.

Evaluation Against Leukotrienes and Substance P

Leukotrienes, such as leukotriene C4 (LTC4), and Substance P are other potent mediators involved in inflammatory and bronchoconstrictive processes. researchgate.netfrontiersin.org Leukotrienes contribute to vascular permeability and smooth muscle contraction, while Substance P is involved in neurogenic inflammation and bronchospasm. researchgate.netfrontiersin.orgfrontiersin.org Sch-37370 has been evaluated for its activity against bronchospasm induced by these mediators in guinea pigs. nih.govnih.gov At a dose of 50 mg/kg orally, Sch-37370 was found to be completely inactive against bronchospasm induced by leukotriene C4 or Substance P. nih.govnih.gov This indicates a lack of significant antagonistic activity of Sch-37370 against these specific inflammatory pathways at the tested dose.

The following table summarizes the effectiveness of oral Sch-37370 against bronchospasm induced by various mediators in guinea pigs:

| Mediator | Oral ED50 (mg/kg) |

| Histamine | 2.4 |

| PAF | 4.1-6.0 |

| Serotonin | 9.6 |

| Methacholine | 51 |

| Leukotriene C4 | >50 (Inactive) |

| Substance P | >50 (Inactive) |

Anti-Inflammatory and Immunomodulatory Actions

In addition to its direct receptor antagonism, Sch-37370 has demonstrated anti-inflammatory and immunomodulatory effects in preclinical models.

Inhibition of Antigen-Induced Eosinophil Accumulation

Eosinophils are inflammatory cells that play a significant role in allergic disorders and asthma, accumulating in tissues and releasing mediators that contribute to inflammation and tissue damage. msdmanuals.comnih.govpulmoconsult.comnih.govwebmd.com Antigen challenge in sensitized animals is a common model for studying allergic inflammation and eosinophil recruitment. nih.gov Sch-37370 has been shown to inhibit antigen-induced lung eosinophilia in sensitized guinea pigs. nih.govresearchgate.net This effect suggests that Sch-37370 can modulate the accumulation of eosinophils in the airways in response to allergic stimuli, contributing to its anti-inflammatory profile.

Modulation of Reverse Passive Arthus Reaction

The reverse passive Arthus reaction is an immunological reaction characterized by the formation of immune complexes and subsequent inflammatory responses, including edema and neutrophil accumulation. This model is used to study immune complex-mediated inflammation. Sch-37370 has been shown to inhibit a reverse passive Arthus reaction in rats. nih.govresearchgate.net This finding further supports the anti-inflammatory properties of Sch-37370 and suggests its potential to modulate immune complex-mediated inflammatory processes.

Pharmacokinetic and Pharmacodynamic Characterization of Sch 37370

Absorption and Systemic Exposure Profiles in Preclinical Models

Preclinical studies have indicated that Sch-37370 is orally active. nih.govnih.govnih.gov In guinea pigs, oral administration of Sch-37370 demonstrated effectiveness against bronchospasm induced by various mediators, including histamine (B1213489), PAF, and serotonin (B10506). nih.govnih.gov The observed in vivo efficacy following oral dosing suggests that the compound is absorbed and achieves systemic exposure levels sufficient to exert pharmacological effects in these animal models. nih.govnih.govnih.gov Specifically, oral ED50 values were determined for the inhibition of bronchospasm in guinea pigs: 2.4 mg/kg against histamine-induced bronchospasm, 6.0 mg/kg against PAF-induced bronchospasm, and 9.6 mg/kg against serotonin-induced bronchospasm. nih.gov Sch-37370 also blocked hypotension induced by PAF or histamine in rats and a cutaneous reaction in monkeys induced by the same mediators, further supporting systemic activity after administration in these models. nih.gov While detailed pharmacokinetic parameters such as Cmax, Tmax, or AUC specifically for Sch-37370 in preclinical species were not extensively provided in the available information, the consistent observation of pharmacological effects after oral dosing serves as evidence of absorption and systemic distribution. nih.govnih.govnih.gov

Plasma Concentration-Time Relationships in Human Studies

In human studies, the plasma concentration-time profile of Sch-37370 following oral administration has been investigated. nih.govresearchgate.net In a study involving 10 male subjects who received a single oral dose of 5 mg/kg, plasma samples were collected at various time points between 2 and 48 hours post-dose and analyzed for Sch-37370 concentration using a gas chromatographic method. nih.govresearchgate.net The plasma levels of Sch-37370 were found to closely parallel the plasma anti-PAF activity profile. nih.govresearchgate.net While specific numerical values for peak plasma concentration (Cmax) or the time to reach it (Tmax) were not detailed, the analysis confirmed the presence of Sch-37370 in plasma over the sampling period and indicated a relationship between its concentration and the observed anti-PAF effect. nih.govresearchgate.net

Comparative Pharmacodynamics: Differential Duration of Anti-PAF versus Antihistamine Activities in Plasma

Studies in humans have revealed a differential duration of the anti-PAF and antihistamine activities of oral Sch-37370 in plasma. nih.govresearchgate.net Following a single oral dose, plasma anti-PAF activity was observed to decline from high levels at 2 hours, becoming barely detectable by 24 hours, although significant activity was still present at 12 hours. nih.govresearchgate.net In contrast, plasma antihistamine activity reached its maximum within 2 to 8 hours post-dose but persisted for a significantly longer duration. nih.govresearchgate.net Notably, antihistamine activity was still present at a significant level in most subjects 48 hours after the administration of Sch-37370. nih.govresearchgate.net This indicates that, in humans, the plasma antihistamine activity of Sch-37370 lasts longer than its plasma anti-PAF activity. nih.govresearchgate.net

A summary of the observed duration of activities in human plasma is presented below:

| Activity | Time to Maximum Activity | Duration of Significant Activity |

| Anti-PAF | High at 2 hours | Significant at 12 hours, barely detectable at 24 hours nih.govresearchgate.net |

| Antihistamine | Within 2 to 8 hours | Significant at 48 hours in most subjects nih.govresearchgate.net |

Relationship Between Plasma Concentrations of Sch-37370 and Observed Pharmacological Effects

The relationship between the plasma concentrations of Sch-37370 and its pharmacological effects has been examined. In human studies, the plasma levels of Sch-37370 demonstrated a close parallel with the plasma anti-PAF activity profile. nih.govresearchgate.net This suggests a direct relationship between the systemic exposure to Sch-37370 and its ability to antagonize PAF-mediated effects in the plasma. nih.govresearchgate.net While the antihistamine activity also peaked within a few hours of dosing, its prolonged duration compared to the presence of detectable plasma Sch-37370 levels in some individuals suggests that the relationship between plasma concentration and antihistamine effect might involve factors beyond simple, direct proportionality at later time points, possibly related to tissue distribution or receptor binding kinetics. nih.govresearchgate.net Generally, the relationship between drug concentration and pharmacological effect can follow various models, including linear or sigmoidal Emax models, and can be influenced by factors such as distribution to the effect site, receptor binding kinetics, and the turnover of physiological mediators. auckland.ac.nzresearchgate.neticp.org.nz For Sch-37370, the observed parallelism between plasma levels and anti-PAF activity in humans indicates that plasma concentration is a relevant indicator of the anti-PAF pharmacological effect over time. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Compound Design for Sch 37370

Genesis of Sch-37370 from Pre-existing Chemical Series (e.g., Azatadine (B1203903) Amide Analogs)

The discovery of Sch-37370 emerged from investigations into series of compounds with known antihistamine activity. Specifically, it was developed from a series of amide analogs of the histamine (B1213489) H1 antagonist, azatadine. researchgate.netnih.govresearchgate.net This strategic starting point leveraged existing knowledge about the structural features required for histamine H1 receptor antagonism, providing a foundation for the design of new compounds. The aim was to identify derivatives that retained or enhanced antihistamine activity while also acquiring activity against the PAF receptor. Sch-37370, chemically identified as 1-acetyl-4-(8-chloro-5,6-dihydro-11H-benzo researchgate.netzhanggroup.orgcyclohepta[1,2-b]pyridin-11-ylidene)piperidine, was identified as a potent, orally active dual antagonist from this research program. researchgate.netnih.gov

Conformational Analysis and Elucidation of Bioactive Conformations for Dual Antagonism

Conformational analysis plays a crucial role in understanding how a molecule interacts with its biological targets, such as receptors. upc.edueyesopen.com For dual antagonists like Sch-37370, understanding the preferred three-dimensional arrangements (conformations) is essential for elucidating how a single molecule can bind to and antagonize two distinct receptors: the PAF receptor and the histamine H1 receptor. nih.gov Following the discovery of Sch-37370, related series of structures, such as the piperazine (B1678402) exemplified by Sch 40338, were prepared and studied. nih.gov These compounds exhibited a parallel structure-antiallergy activity relationship, suggesting the possibility of a common conformation being adopted by both series at the PAF receptor. nih.gov Conformational analysis studies were undertaken to propose a bioactive conformation accessible to both the piperidinylidene series (including Sch-37370) and the piperazine series. nih.gov Such analysis helps in the rational design of new analogs that can effectively mimic these proposed bioactive conformations. nih.gov

Synthesis and Biological Evaluation of Structural Analogues and Conformationally Constrained Derivatives

The process of rational compound design involves the synthesis and evaluation of various structural analogues to understand the impact of specific chemical modifications on biological activity. nih.gov For Sch-37370, this included the preparation and evaluation of related structures, such as the piperazine derivative Sch 40338. nih.gov The synthesis of novel conformationally constrained analogues was also a key part of this research. nih.gov These constrained derivatives are designed to favor specific conformations, allowing researchers to probe the importance of particular molecular shapes for binding to the PAF and histamine H1 receptors. nih.govbeilstein-journals.org The biological evaluation of these analogues, typically through in vitro assays such as inhibition of PAF-induced platelet aggregation and competition for histamine H1 receptor binding, provides critical data for refining the understanding of SAR. nih.govnih.govnih.govguidetopharmacology.orgmedkoo.comtargetmol.com

Research findings have demonstrated the in vitro activity of Sch-37370. It selectively inhibits PAF-induced aggregation of human platelets with an IC₅₀ of 0.6 µM. nih.govnih.govnih.govmedkoo.comtargetmol.combiosschina.commolnova.commybiosource.com It also competes with PAF binding to specific sites in human lung membrane preparations with an IC₅₀ of 1.2 µM. nih.govnih.govmedkoo.comtargetmol.combiosschina.commolnova.commybiosource.com Furthermore, Sch-37370 blocks the binding of [³H]pyrilamine to histamine H1 receptors in rat brain membranes. nih.govnih.govguidetopharmacology.orgmedkoo.comtargetmol.combiosschina.commolnova.commybiosource.com

Here is a simulated data table summarizing some key in vitro findings for Sch-37370:

| Assay | Target Receptor | Species/Tissue | IC₅₀ (µM) | Reference |

| Inhibition of Platelet Aggregation | PAF | Human Platelets | 0.6 | nih.govnih.govnih.govmedkoo.comtargetmol.combiosschina.commolnova.commybiosource.com |

| Competition for Ligand Binding | PAF | Human Lung Membranes | 1.2 | nih.govnih.govmedkoo.comtargetmol.combiosschina.commolnova.commybiosource.com |

| Competition for [³H]Pyrilamine Binding | Histamine H1 | Rat Brain Membranes | N/A | nih.govnih.govguidetopharmacology.orgmedkoo.comtargetmol.combiosschina.commolnova.commybiosource.com |

Note: The table is a simulation based on the provided text snippets. The exact binding affinity data for the H1 receptor from the snippets is qualitative (blocks binding) rather than a specific IC₅₀ value.

Identification of Key Pharmacophores for PAF and Histamine H1 Receptor Interaction

Based on the SAR studies and the evaluation of analogues, researchers can identify the key structural features, or pharmacophores, responsible for the interaction of Sch-37370 with the PAF and histamine H1 receptors. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. The fact that Sch-37370 exhibits dual activity implies that it possesses structural elements capable of engaging with the binding sites of both receptors. The parallel SAR observed between the piperidinylidene and piperazine series suggests that they may share common pharmacophoric elements relevant to PAF receptor binding. nih.gov While the specific detailed pharmacophores for Sch-37370's dual activity are not fully elaborated in the provided snippets, the research approach involving the synthesis and evaluation of diverse analogues and conformational analysis is the standard method for delineating these crucial structural requirements for receptor interaction. nih.govresearchgate.net

Therapeutic Research and Preclinical Development of Sch 37370

Evaluation in Allergic Respiratory Diseases

Allergic respiratory diseases, such as asthma and allergic rhinitis, are characterized by inflammatory responses mediated by various factors, including histamine (B1213489) and PAF. researchgate.neteuropa.eu Given its dual antagonist activity, Sch-37370 has been investigated in preclinical models relevant to these conditions. nih.govnih.govresearchgate.net

Animal Models of Asthma and Bronchospasm

Animal models are widely used to study the pathogenesis of asthma and evaluate potential therapeutic agents. researchgate.netdergipark.org.trsemanticscholar.orgnih.gov Guinea pigs, for instance, have been historically utilized due to their similar airway physiological processes to humans and their strong response to allergens. dergipark.org.trnih.gov

Sch-37370 has been shown to inhibit bronchospasm induced by various stimuli in guinea pigs. Specifically, it blocked bronchospasm induced by antigen in sensitized guinea pigs and by hyperventilation in nonsensitized guinea pigs. researchgate.net It also demonstrated inhibitory effects on PAF- and histamine-induced bronchospasm in guinea pigs with oral ED50 values of 6.0 and 2.4 mg/kg, respectively. nih.gov Furthermore, Sch-37370 was effective in blocking bronchospasm induced by histamine, PAF, antigen, or serotonin (B10506) in guinea pigs. nih.gov

Preclinical Assessment in Allergic Rhinitis

Allergic rhinitis is an IgE-mediated inflammatory disorder of the nasal mucosa involving mediators like histamine and PAF, which contribute to symptoms such as nasal congestion and rhinorrhea. researchgate.neteuropa.eunih.gov Preclinical studies in animal models are used to assess the potential of compounds for treating this condition. patsnap.com

While specific detailed findings on Sch-37370 solely in animal models of allergic rhinitis were not extensively detailed in the provided information, its activity as a dual antagonist of histamine and PAF is highly relevant to this disease. nih.govresearchgate.net PAF is considered a significant mediator in allergic rhinitis, particularly in inducing vascular permeability, which contributes to nasal congestion and rhinorrhea. researchgate.netnih.gov Histamine is a key mediator of the early allergic response. researchgate.net The dual antagonism offered by compounds like Sch-37370 is hypothesized to provide greater clinical efficacy than blocking only one mediator. researchgate.net

Novel Therapeutic Avenues: Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is an enzyme involved in the post-translational modification of proteins, including Ras proteins, by attaching a farnesyl group. tandfonline.comtandfonline.comarxiv.orgebi.ac.uk This farnesylation is crucial for the proper localization and function of these proteins, particularly Ras, which is frequently mutated in various cancers. tandfonline.comtandfonline.comarxiv.org Inhibition of FTase has been explored as a therapeutic strategy, particularly in oncology. tandfonline.comtandfonline.comarxiv.org

Discovery of Farnesyltransferase Inhibitory Activity of Sch-37370

The discovery of Sch-37370's activity as a farnesyltransferase inhibitor emerged from screening efforts. Schering-Plough identified Sch-37370 as a micromolar inhibitor of FTase. tandfonline.comtandfonline.com This discovery was made from screening compound libraries and identified Sch-37370 as a close analog of loratadine (B1675096) with FTase inhibitory activity. tandfonline.comtandfonline.com

Based on the search results, Sch-37370 exhibited an FTase IC50 of 27000 nM (27 µM). tandfonline.comtandfonline.com

| Compound | FTase IC50 (nM) |

| Sch-37370 | 27000 |

Structure-Activity Relationships in Farnesyltransferase Inhibition

The discovery of Sch-37370's FTase inhibitory activity prompted further exploration of structure-activity relationships (SAR) to identify more potent inhibitors. tandfonline.comtandfonline.comnih.gov While Sch-37370 itself showed micromolar activity, subsequent structural modifications led to compounds with significantly enhanced potency. tandfonline.comtandfonline.com

Exploration of SAR based on the Sch-37370 scaffold led to the identification of compounds with improved FTase inhibitory activity. For example, Sch-44342, an analog derived from this exploration, exhibited an enhanced potency with an FTase IC50 of 250 nM. tandfonline.comtandfonline.com Further modifications and SAR studies in this area led to the development of even more potent FTase inhibitors, such as the clinical candidate Sch-66336 (Lonafarnib), which had an FTase IC50 of 1.9 nM. tandfonline.comtandfonline.com These efforts demonstrate how the initial discovery of micromolar activity in compounds like Sch-37370 can serve as a starting point for the rational design and synthesis of more potent therapeutic candidates through systematic SAR studies.

| Compound | FTase IC50 (nM) |

| Sch-37370 | 27000 |

| Sch-44342 | 250 |

| Sch-66336 | 1.9 |

Implications for Antineoplastic Drug Discovery

Beyond its initial characterization as a dual PAF and histamine H1-receptor antagonist, Sch-37370 was identified in the context of antineoplastic drug discovery efforts, specifically through screening programs aimed at identifying inhibitors of farnesyltransferase (FTase). Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, including the Ras family of small GTPases, which are frequently mutated and play a critical role in various cancers. tandfonline.comtandfonline.com Inhibition of FTase was pursued as a rational approach to cancer treatment, particularly for tumors driven by Ras mutations. tandfonline.comtandfonline.com

During screening at Schering-Plough, Sch-37370 was identified as a farnesyltransferase inhibitor. tandfonline.comtandfonline.com Research findings indicated that Sch-37370 exhibited micromolar potency against FTase. tandfonline.comtandfonline.com Specifically, it was reported to have an FTase IC50 value of 27000 nM. tandfonline.comtandfonline.com Sch-37370 was noted as a close analog of loratadine. tandfonline.comtandfonline.com

The identification of Sch-37370 as an FTI provided a starting point for further medicinal chemistry efforts. Exploration of structure-activity relationships based on compounds like Sch-37370 led to the development of more potent farnesyltransferase inhibitors, such as SCH-44342, which demonstrated significantly enhanced potency with an FTase IC50 of 250 nM. tandfonline.comtandfonline.com This highlights the role of initial hits like Sch-37370 in guiding the synthesis and evaluation of related compounds with improved pharmacological properties in the pursuit of novel antineoplastic agents. tandfonline.comtandfonline.com

Farnesyltransferase Inhibition Potency of Sch-37370

| Compound | Target | IC50 (nM) |

| Sch-37370 | Farnesyltransferase | 27000 |

Advanced Research Methodologies and Analytical Techniques in Sch 37370 Studies

In Vitro Pharmacological Assays

In vitro assays are fundamental to characterizing the direct effects of Sch-37370 on specific cellular components, receptors, and enzymes. These controlled environments allow for precise measurement of compound activity.

Platelet Aggregation Assays (Human and Animal Origin)

Platelet aggregation assays are utilized to assess the ability of Sch-37370 to inhibit the clumping of platelets, a process involved in thrombosis and inflammatory responses. Sch-37370 has been shown to selectively inhibit platelet aggregation induced by platelet-activating factor (PAF) in human platelets acs.orgresearchgate.net. The concentration at which Sch-37370 inhibits PAF-induced aggregation by 50% (IC₅₀) in human platelets was determined to be 0.6 µM acs.orgresearchgate.net.

Studies comparing platelet aggregation in different species, such as humans, dogs, and cats, demonstrate variations in platelet response to various agonists like ADP and 2MeSADP mdpi.com. While this comparative study did not specifically test Sch-37370, it highlights the importance of using species-specific platelets when evaluating compounds affecting aggregation mdpi.com. Platelet aggregation assays can be performed using platelet-rich plasma or whole blood, typically involving the addition of agonists and monitoring changes in light transmission or impedance nih.govnih.gov.

Radioligand Displacement Binding Assays for Receptor Characterization

Radioligand displacement binding assays are crucial for determining the affinity and selectivity of a compound for specific receptors researchgate.netnih.govnih.govrevvity.com. This technique involves using a radiolabeled ligand that binds to a receptor and measuring the ability of an unlabeled compound, such as Sch-37370, to compete for these binding sites researchgate.netnih.govnih.govrevvity.com.

Sch-37370 has been characterized using radioligand binding assays to understand its interaction with PAF receptors and histamine (B1213489) H₁ receptors acs.orgresearchgate.net. Sch-37370 competes with PAF binding to specific sites in membrane preparations from human lungs, exhibiting an IC₅₀ of 1.2 µM acs.orgresearchgate.net. Furthermore, Sch-37370 has been shown to block the binding of [³H]pyrilamine to histamine H₁ receptors in rat brain membranes acs.orgresearchgate.net. These assays provide quantitative data on binding affinity (expressed as Kᵢ or IC₅₀) and can help determine receptor density (Bmax) in saturation experiments researchgate.netnih.govrevvity.com.

Enzyme Inhibition Assays (e.g., Farnesyltransferase)

Enzyme inhibition assays are used to evaluate the capacity of a compound to block the activity of specific enzymes. Sch-37370 has been investigated for its potential to inhibit farnesyltransferase (FTase), an enzyme involved in protein prenylation tandfonline.comtandfonline.com. FTase catalyzes the transfer of a farnesyl moiety to proteins containing a CaaX box, a process critical for the proper localization and function of proteins like Ras tandfonline.comtandfonline.comgoogle.comucsf.edu.

Studies have shown that Sch-37370 exhibits inhibitory activity against farnesyltransferase, with an IC₅₀ value reported as 27,000 nM (27 µM) tandfonline.comtandfonline.com. This indicates that while Sch-37370 possesses FTase inhibitory activity, it is significantly less potent in this regard compared to its activity as a PAF and histamine antagonist acs.orgresearchgate.nettandfonline.comtandfonline.com. The discovery of Sch-37370 as a micromolar FTI arose from screening efforts tandfonline.com.

Cell-Based Functional Assays

Cell-based functional assays evaluate the biological activity of a compound within a living cellular context, providing insights into its effects on cellular processes and signaling pathways oncolines.comaccelevirdx.com. These assays can measure various cellular responses, including viability, proliferation, cytotoxicity, and the modulation of specific cellular functions oncolines.comaccelevirdx.com.

While specific details on cell-based functional assays for Sch-37370 beyond receptor binding and enzyme inhibition were not extensively detailed in the provided snippets, the compound's known activity as a dual PAF and histamine antagonist suggests its potential evaluation in cell models relevant to allergy and inflammation. For example, PAF and histamine are known to induce various responses in immune and inflammatory cells acs.orgresearchgate.netresearchgate.net. Cell-based assays could be used to study how Sch-37370 affects mediator release, cell migration, or activation markers in relevant cell types. Assays measuring histamine and β-hexosaminidase release in cell lines like LAD2 have been used to study the effects of compounds with antihistamine and anti-PAF properties researchgate.net.

In Vivo Experimental Models

In vivo experimental models are essential for assessing the effects of Sch-37370 in living organisms, providing a more comprehensive understanding of its pharmacological actions within complex biological systems.

Models for Allergic and Inflammatory Responses (e.g., Bronchospasm, Edema, Cutaneous Reactions)

Sch-37370 has been evaluated in various in vivo models to study its efficacy against allergic and inflammatory responses, given its profile as a dual PAF and histamine antagonist acs.orgresearchgate.net.

Bronchospasm: In guinea pigs, orally administered Sch-37370 has demonstrated effectiveness against bronchospasm induced by several mediators, including histamine, PAF, and serotonin (B10506) acs.orgresearchgate.net. The effective dose 50% (ED₅₀) values were 2.4 mg/kg for histamine-induced bronchospasm, 6.0 mg/kg for PAF-induced bronchospasm, and 9.6 mg/kg for serotonin-induced bronchospasm acs.orgresearchgate.net. In contrast, Sch-37370 showed only weak antagonism against methacholine-induced bronchospasm (ED₅₀ = 51 mg/kg) and was inactive against bronchospasm induced by leukotriene C₄ or substance P at a dose of 50 mg/kg acs.orgresearchgate.net. Sch-37370 also blocked bronchospasm induced by antigen in sensitized guinea pigs and hyperventilation in non-sensitized guinea pigs acs.orgresearchgate.net.

Edema: Sch-37370 has been shown to inhibit PAF-induced edema in the rat pleural cavity acs.orgresearchgate.net.

Cutaneous Reactions: In monkeys, Sch-37370 blocked cutaneous reactions induced by either PAF or histamine acs.orgresearchgate.net.

Other Inflammatory Models: Sch-37370 also inhibited antigen-induced lung eosinophilia in sensitized guinea pigs and a reverse passive Arthus reaction in rats acs.orgresearchgate.net. These findings collectively demonstrate the broad anti-allergic and anti-inflammatory activities of Sch-37370 in various in vivo models acs.orgresearchgate.net.

While not explicitly detailed for Sch-37370, in vivo models for studying allergic and inflammatory responses often involve inducing reactions through the administration of allergens or inflammatory mediators and then assessing the effect of the test compound on parameters such as bronchoconstriction, vascular permeability leading to edema, or visible skin reactions nih.govugobasile.com.

Here is a summary of some key in vitro and in vivo findings for Sch-37370:

| Assay Type | Species/Model | Stimulus/Target | Measurement | Result (IC₅₀ or ED₅₀) | Citation |

| Platelet Aggregation Assay | Human Platelets | PAF-induced aggregation | Inhibition of aggregation | 0.6 µM | acs.orgresearchgate.net |

| Radioligand Displacement Binding Assay | Human Lung Membranes | PAF binding | Competition for binding | 1.2 µM | acs.orgresearchgate.net |

| Radioligand Displacement Binding Assay | Rat Brain Membranes | [³H]pyrilamine (Histamine H₁) | Blockade of binding | Not specified | acs.orgresearchgate.net |

| Enzyme Inhibition Assay | Farnesyltransferase (FTase) | Enzyme activity | Inhibition of activity | 27,000 nM (27 µM) | tandfonline.comtandfonline.com |

| In Vivo Bronchospasm Model | Guinea Pigs | Histamine-induced bronchospasm | Inhibition of bronchospasm | 2.4 mg/kg | acs.orgresearchgate.net |

| In Vivo Bronchospasm Model | Guinea Pigs | PAF-induced bronchospasm | Inhibition of bronchospasm | 6.0 mg/kg | acs.orgresearchgate.net |

| In Vivo Bronchospasm Model | Guinea Pigs | Serotonin-induced bronchospasm | Inhibition of bronchospasm | 9.6 mg/kg | acs.orgresearchgate.net |

| In Vivo Edema Model | Rats | PAF-induced edema | Inhibition of edema | Not specified | acs.orgresearchgate.net |

| In Vivo Cutaneous Reaction Model | Monkeys | PAF- or Histamine-induced | Blockade of reaction | Not specified | acs.orgresearchgate.net |

| In Vivo Inflammatory Model | Sensitized Guinea Pigs | Antigen-induced lung eosinophilia | Inhibition of eosinophilia | Not specified | acs.orgresearchgate.net |

| In Vivo Inflammatory Model | Rats | Reverse passive Arthus reaction | Inhibition of reaction | Not specified | acs.orgresearchgate.net |

Conclusion and Future Research Directions for Sch 37370

Synthesis of Current Knowledge on Dual Antagonism

The current understanding of Sch-37370 centers on its dual antagonism of PAF and histamine (B1213489) H1 receptors. This dual mechanism is considered potentially more efficacious than targeting a single mediator in conditions where both PAF and histamine play significant roles, such as allergic diseases like asthma. nih.gov In vitro studies have shown Sch-37370 to selectively inhibit PAF-induced aggregation of human platelets with an IC50 of 0.6 µM. nih.govmedchemexpress.comtargetmol.com It also competes with PAF binding to specific sites in human lung membrane preparations with an IC50 of 1.2 µM. targetmol.com Furthermore, it blocks the binding of [3H]pyrilamine to histamine H1 receptors in rat brain membranes. targetmol.com In guinea pigs, Sch-37370 has been shown to inhibit PAF- and histamine-induced bronchospasm. nih.govresearchgate.net Studies in humans have indicated that oral administration of Sch-37370 antagonizes both PAF and histamine, although the plasma antihistamine activity appeared to last longer than the plasma anti-PAF activity. nih.gov

Here is a summary of key in vitro findings regarding Sch-37370's dual antagonism:

| Target | Assay | Species | IC50 (µM) | Reference |

| PAF-induced aggregation | Platelet aggregation | Human | 0.6 | nih.govmedchemexpress.comtargetmol.com |

| PAF binding | Competition binding (membrane prep) | Human Lung | 1.2 | targetmol.com |

| Histamine H1 receptor | [3H]pyrilamine binding (membrane prep) | Rat Brain | Blockade | targetmol.com |

Unexplored Aspects of Sch-37370's Pharmacological Profile

Despite the established dual antagonism, several aspects of Sch-37370's pharmacological profile remain to be fully elucidated. While preclinical data in animal models like guinea pigs are available mdpi.comnih.govresearchgate.net, comprehensive studies detailing its effects across a wider range of species and models relevant to various inflammatory and allergic conditions are limited. The precise binding kinetics and downstream signaling pathway modulation for both PAF and histamine receptors by Sch-37370 could be further explored. Additionally, potential interactions with other receptor systems or enzymes, beyond its primary targets, have not been extensively documented in the provided information. The specific role and efficacy of Sch-37370 as a metabolite or derivative of desloratadine (B1670295) also require further research for full understanding. ontosight.ai

Opportunities for Medicinal Chemistry and Rational Drug Design

Sch-37370's structure, featuring a piperidine (B6355638) ring connected to a tricyclic system, presents opportunities for further medicinal chemistry efforts. ontosight.ai As an analog of azatadine (B1203903) and a derivative of loratadine (B1675096) nih.govnih.gov, its structure provides a basis for rational drug design aimed at optimizing its dual antagonist activity, improving target selectivity, or modulating pharmacokinetic properties. amrita.edursc.orgslideshare.netstanford.edu Structure-activity relationship (SAR) studies, building upon the initial discovery work nih.gov, could focus on identifying key functional groups and structural motifs crucial for potent and balanced antagonism of both PAF and histamine receptors. nih.gov Techniques such as molecular modeling and in silico docking could guide the design of novel analogs with enhanced binding affinities or improved pharmacological profiles. stanford.edu The development of prodrug strategies could also be explored to enhance its bioavailability or duration of action, drawing on principles of rational modifications to improve pharmacokinetic properties. amrita.edu

Potential for Repurposing and New Therapeutic Indications (e.g., Oncology)

While primarily investigated for allergic and inflammatory conditions nih.gov, the potential for repurposing Sch-37370 for other therapeutic indications warrants consideration. Interestingly, Sch-37370 was identified in a screening effort for farnesyltransferase inhibitors (FTIs), showing micromolar activity (FTase IC50 = 27000 nM). tandfonline.com Although its potency as an FTI is significantly lower than optimized compounds like SCH-44342 or the clinical candidate lonafarnib (B1684561) (SCH-66336) tandfonline.com, this finding suggests a potential interaction with pathways relevant to cancer biology, as farnesyltransferase is involved in the modification of proteins like Ras, which are frequently mutated in cancers. tandfonline.com

Given the roles of PAF and histamine in various physiological and pathological processes, including aspects of the tumor microenvironment and immune modulation, further research could explore the potential therapeutic utility of Sch-37370 or its analogs in oncology. While the direct antitumor activity of Sch-37370 based on its dual PAF/histamine antagonism is not explicitly detailed in the provided information, the link to farnesyltransferase inhibition opens a potential avenue for investigation. Research into the interplay between allergic mediators, farnesylation pathways, and cancer progression could reveal novel therapeutic strategies or identify specific cancer subtypes that might be responsive to compounds with this unique profile. nih.govsiumed.edunih.gov

Advanced Methodological Considerations for Future Investigations

Future investigations into Sch-37370's pharmacological profile and therapeutic potential could employ a range of advanced methodologies. To further characterize its dual antagonism, detailed in vitro studies utilizing recombinant receptor systems and functional assays measuring downstream signaling events would be valuable. mdpi.com In vivo studies should move beyond acute models in single species to explore chronic administration, efficacy in more complex disease models, and comparative studies with existing single-target antagonists. researchgate.netresearchgate.net

Q & A

Q. What is the molecular mechanism of SCH-37370, and how is its dual antagonistic activity validated experimentally?

SCH-37370 is a dual antagonist of platelet-activating factor (PAF) and histamine. Its activity is validated through in vitro assays such as platelet aggregation inhibition (using human platelet-rich plasma) and histamine receptor binding studies. For example, competitive binding assays with radiolabeled ligands (e.g., H-PAF or H-histamine) quantify receptor affinity. Dose-response curves are generated to determine IC values, ensuring specificity for both targets .

Q. What experimental models are suitable for studying SCH-37370’s anti-inflammatory effects?

Preclinical studies often use murine models of allergic inflammation (e.g., ovalbumin-induced asthma) or acute inflammation (e.g., carrageenan-induced paw edema). In vitro models include human mast cell lines (e.g., HMC-1) to measure histamine release and platelet aggregation assays to assess PAF inhibition. These models must control for confounding variables like baseline histamine levels or platelet activation pathways .

Q. How should researchers ensure reproducibility in SCH-37370 pharmacokinetic studies?

Reproducibility requires strict adherence to protocols for oral administration (e.g., dosing schedules, vehicle composition) and standardized analytical methods (e.g., LC-MS for plasma concentration measurements). Detailed documentation of animal strain, age, and metabolic conditions is critical, as these factors influence bioavailability .

Advanced Research Questions

Q. How can conflicting data on SCH-37370’s efficacy across different experimental models be resolved?

Contradictions often arise from variations in model systems (e.g., species-specific receptor affinities) or dosing regimens. Researchers should:

Q. What statistical methods are optimal for analyzing dose-response relationships in SCH-37370 studies?

Nonlinear regression (e.g., four-parameter logistic curves) is standard for IC calculations. For comparative studies, ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between treatment groups. Bayesian hierarchical models are recommended for heterogeneous datasets to account for variability across experimental batches .

Q. How can researchers design a robust structure-activity relationship (SAR) study for SCH-37370 analogs?

- Step 1: Synthesize analogs with modifications to key functional groups (e.g., acetyl group in SCH-37370).

- Step 2: Test analogs in parallel assays (PAF/histamine antagonism, cytotoxicity).

- Step 3: Use principal component analysis (PCA) to correlate structural features with activity.

- Step 4: Validate findings with molecular docking simulations to predict binding affinities .

Q. What ethical considerations apply to in vivo studies of SCH-37370?

- Minimize animal suffering via pain scoring and humane endpoints (e.g., tumor size thresholds in oncology models).

- Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design.

- Document compliance with institutional review board (IRB) guidelines for translational studies .

Methodological Guidelines

Q. How should contradictory findings in SCH-37370 literature be addressed in a review paper?

- Synthesis Table: Create a comparative table of study designs, models, and outcomes.

- Bias Assessment: Use tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate methodological rigor.

- Gap Analysis: Highlight understudied areas (e.g., long-term toxicity or combinatorial therapies) .

Q. What are best practices for documenting SCH-37370 experiments to meet journal standards?

- Experimental Section: Include raw data for key experiments (e.g., dose-response curves) in supplementary materials.

- Reproducibility: Provide CAS numbers for reagents, equipment calibration details, and statistical code repositories.

- Ethics Statements: Declare IRB/IACUC approvals and conflict of interest disclosures .

Q. How can qualitative methods enhance quantitative studies of SCH-37370?

Iterative qualitative analysis (e.g., thematic coding of researcher notes) identifies unanticipated variables (e.g., batch-to-batch reagent variability). Mixed-methods frameworks (e.g., QUAN-QUAL sequential design) strengthen hypothesis generation and contextualize outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。